molecular formula C7H4FN3 B13654899 6-Fluoropyrido[2,3-b]pyrazine

6-Fluoropyrido[2,3-b]pyrazine

Cat. No.: B13654899
M. Wt: 149.13 g/mol
InChI Key: IGYNVLABEZGWII-UHFFFAOYSA-N
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Description

6-Fluoropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrido[2,3-b]pyrazine core. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making this compound a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the pyrido[2,3-b]pyrazine ring .

Industrial Production Methods: Industrial production of 6-Fluoropyrido[2,3-b]pyrazine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of pyrido[2,3-b]pyrazine-6-carboxylic acid.

    Reduction: Formation of 6-aminopyrido[2,3-b]pyrazine.

    Substitution: Formation of various substituted pyrido[2,3-b]pyrazine derivatives.

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: The parent compound without the fluorine substitution.

    6-Chloropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of fluorine.

    6-Bromopyrido[2,3-b]pyrazine: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 6-Fluoropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H4FN3

Molecular Weight

149.13 g/mol

IUPAC Name

6-fluoropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H4FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H

InChI Key

IGYNVLABEZGWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)F

Origin of Product

United States

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